Methyl acrylate

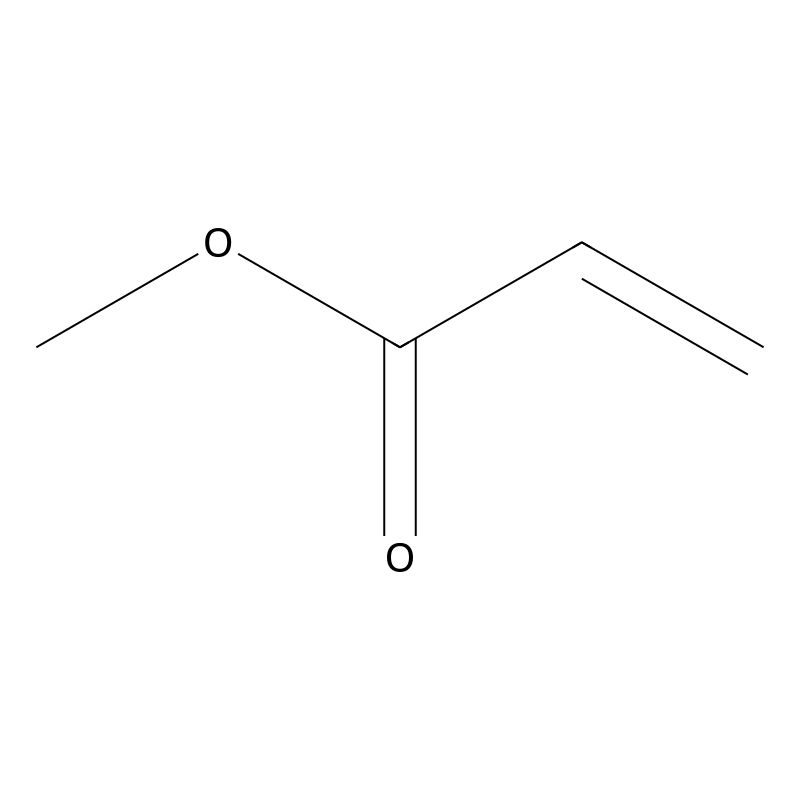

CH2=CHCOOCH3

C4H6O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH2=CHCOOCH3

C4H6O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.57 M

In water, 4.94X10+4 mg/L at 25 °C

Slightly soluble in water

Soluble in ethanol, ethyl ether, acetone, chloroform, benzene

Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g

49.4 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 6

6%

Synonyms

Canonical SMILES

Methyl acrylate is a colorless, volatile liquid with a distinctive acrid odor, classified chemically as an ester of acrylic acid. Its molecular formula is C₄H₆O₂, and it has a CAS number of 96-33-3. This compound is known for its flammability, with a flash point of approximately -15°C and a significant hazard due to its potential for spontaneous polymerization when exposed to air or heat . Methyl acrylate is less dense than water (density of 0.957 g/cm³) and is slightly soluble in water, which causes it to float on the surface .

Methyl acrylate is a hazardous compound and requires proper handling due to the following safety concerns [, ]:

- Toxicity: Methyl acrylate is irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and skin irritation [].

- Flammability: It is a flammable liquid with a low flash point (around -10 °C) and can readily ignite [].

- Reactivity: Methyl acrylate readily undergoes polymerization, and uncontrolled exothermic reactions can occur if not handled properly [].

Monomer for Poly(methyl acrylate) (PMA)

When polymerized, methyl acrylate forms poly(methyl acrylate) (PMA) []. PMA is a versatile polymer known for its transparency, adhesion properties, and resistance to chemicals. Researchers explore PMA for various applications, including coatings, adhesives, and drug delivery systems [].

Co-monomer for Diverse Polymers

Methyl acrylate acts as a co-monomer, readily combining with other vinyl and acrylic monomers during polymerization []. This co-polymerization allows researchers to tailor specific properties for various applications. For instance, incorporating methyl acrylate into copolymers can enhance their hardness and brittleness compared to solely using other acrylates [].

Amphiphilic Properties for Monolayer Formation

Methyl acrylate possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions in its molecule []. This characteristic allows researchers to utilize methyl acrylate in forming stable monolayers on water surfaces. Studying these monolayers helps understand various phenomena at the water-air interface, crucial in fields like colloid chemistry and material science [].

Methyl acrylate exhibits significant biological activity, primarily as a toxic substance. It can cause irritation to the skin, eyes, and respiratory system upon exposure. Inhalation of its vapors may lead to respiratory distress and other acute health effects . Furthermore, methyl acrylate is classified as harmful to aquatic organisms, indicating its environmental toxicity .

Methyl acrylate can be synthesized through several methods:

- Esterification: Reacting acrylic acid with methanol in the presence of an acid catalyst.

- Vapor Phase Condensation: Combining acetic acid and formaldehyde over a catalyst to produce methyl acrylate directly.

- Addition Reactions: Utilizing various catalysts to facilitate the reaction between methanol and acrylic acid derivatives .

These methods allow for the production of methyl acrylate with varying degrees of purity and yield.

Methyl acrylate serves multiple industrial applications:

- Polymer Production: It is a key building block in the synthesis of polymers used in coatings, adhesives, paints, and textiles.

- Chemical Intermediate: Methyl acrylate acts as an important feedstock for producing various organic compounds.

- Additives: It is used in formulations for enhancing properties such as flexibility and adhesion in products like sealants and adhesives .

Research on methyl acrylate interactions often focuses on its reactivity with nucleophiles in addition reactions. For instance, studies have explored its reaction with thiols in thiol-Michael addition processes, leading to various byproducts that have implications in organic synthesis . Additionally, interaction studies reveal its tendency to undergo polymerization when mixed with certain catalysts or under specific conditions.

Methyl acrylate shares similarities with several other compounds in the acrylate family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Ethyl Acrylate | Ester | Flash point - 15°C; used in similar applications | Slightly less toxic than methyl acrylate |

| Butyl Acrylate | Ester | Higher boiling point; used for flexible polymers | Greater flexibility in applications |

| Methyl Methacrylate | Ester | Higher glass transition temperature | More resistant to UV degradation |

| Acrylic Acid | Acid | Stronger acidity; used primarily for polymerization | More reactive than methyl acrylate |

Methyl acrylate's distinct properties include its lower molecular weight compared to butyl acrylate and higher reactivity than acrylic acid. This makes it particularly valuable in applications requiring rapid polymerization or specific physical properties.

Physical Description

Liquid

Solid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless liquid with an acrid odor.

Color/Form

XLogP3

Boiling Point

80.2 °C

80.1 °C

80.5 °C

176.9°F

176°F

Flash Point

-3 °C (27 °F) - closed cup

27 °F (-3 °C) (open cup)

-2.8 °C c.c.

44°F

27°F

Vapor Density

2.97 (Air = 1)

Relative vapor density (air = 1): 3.0

3

Density

0.9535 g/cu cm at 20 °C

Relative density (water = 1): 0.95

0.956

0.96

LogP

log Kow = 0.80

0.80

0.8

Odor

Melting Point

-76.5 °C

-75.6 °C

76.5°C

-106°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Vapor Pressure

86.56 mmHg

86.6 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 9.1

40 mmHg at 48.6°F

65 mmHg

Pictograms

Flammable;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

(1) Ethylene cyanohydrin, methanol, and dilute sulfuric acid; (2) Oxo reaction of acetylene, carbon monoxide, and methanol in the presence of nickel or cobalt catalyst; (3) from beta-propiolactone.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

2-Propenoic acid, methyl ester: ACTIVE

... Resin intended for use in plastic containers is made by copolymerizing acrylonitrile with methyl acrylate and then grafting copolymer onto a small amount of 'butadiene-derived impact modifier' ...

... Polymerized esters ... especially methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglas", and "perspex", and are of considerable commercial importance. They are widely used as substitutes for glass and in certain situations are preferred to it since they are almost as transparent as glass but weigh only half as much ... Where high optical accuracy is not required they can also be made into lenses. This organic glass has property of total internal reflection and can "pipe" light ... Useful for surgical retractors and throat lights ... Widely used for dentures, artificial eyes, and surgical prostheses. The polymers may be cast into sheets or molded ...

Acrylic acid or methacrylic acid derivatives treated with heparin derivatives are used to coat surfaces of medical or clinical equipment (wound drainage tubes) to prevent blood coagulation. /Acrylic acid/

Analytic Laboratory Methods

Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: methyl acrylate; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.45 ug/L.

Method: NIOSH 1459, Issue 1; Procedure: gas chromatography with flame ionization detection; Analyte: methyl acrylate; Matrix: air; Detection Limit: 10 ug/sample.

Method: NIOSH 2552, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: methyl acrylate; Matrix: air; Detection Limit: 0.5 ug/sample.

For more Analytic Laboratory Methods (Complete) data for Methyl acrylate (6 total), please visit the HSDB record page.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Methyl acrylate must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Store in tightly closed containers in a cool, well ventilated area away from heat and moisture. At temperatures above 20 °C a violent reation could take place. Methyl acrylate should always be used with an inhibitor. Check that the correct concentration of inhibitor is used; if it is not, a violent reaction could occur. Sources of ignition, such as smoking and open flames, are prohibited where methyl acrylate is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of methyl acrylate should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of methyl acrylate. Wherever methyl acrylate is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Separate from oxidizers, peroxides, or other initiators. Store in cool, dry, well-ventilated place. /Methyl acrylate, inhibited/

If pure, monomer can be stored below +10 °C without incurring polymerization.

For more Storage Conditions (Complete) data for Methyl acrylate (7 total), please visit the HSDB record page.

Interactions

Stability Shelf Life

Easily polymerizes on standing. The polymerization process can be speeded up by heat, light, and peroxides.

Dates

Characterization of hydrosoluble fraction and oligomers in poly(vinylidene chloride) latexes by capillary electrophoresis using electrophoretic mobility modeling

Amal Ibrahim, Hervé CottetPMID: 31053352 DOI: 10.1016/j.chroma.2019.04.016

Abstract

The characterization of hydrosoluble oligomers in latexes is an important topic in emulsion polymerization since oligomers are suspected to be responsible for latex destabilization. In this work, the hydrosoluble fraction of poly(vinylidene chloride) latexes synthesized by emulsion polymerization of three monomers (acrylic acid, methyl acrylate, vinylidene chloride) was characterized by capillary electrophoresis (CE). CE using direct UV detection permitted to estimate residual monomers and surfactants concentrations contained in the latexes serums. Water soluble oligomers, polymerization initiator (persulfate) and other inorganic anions were detected by indirect UV detection. The oligomers content in the dry extract of serum was estimated to be about 6% (% m/m) represented mainly by 9 different compounds belonging to 3 different families. Using a semi-empirical electrophoretic mobility modeling, the charge number of these oligomers was estimated to be -2 and the molar masses were estimated in the range of ∼300-550 g.mol. Oligomer samples obtained by surfactant-free polymerization, with different initial monomers proportions, provided qualitatively 14 different oligomers, including the 9 oligomers previously detected in the serums. Finally, the latex was characterized (electrophoretic mobility and zeta potential) using its serum as a background electrolyte. This approach could be very useful to study the behavior of the latexes, and possibly destabilization effect, in analytical conditions very close to its real environment / applications.

Controlled Growth of Ultra-Thick Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization with Active Polymers as Initiators

Yiyang Zeng, Lei Xie, Fangting Chi, Dejian Liu, Haoyan Wu, Ning Pan, Guangai SunPMID: 30969012 DOI: 10.1002/marc.201900078

Abstract

Polymer brushes exhibit functionalities useful for a large number of applications. Often these functionalities only emerge when the polymer brushes have a desired thickness. Here, a significant breakthrough is achieved in the synthesis of ultra-thick polymer brushes using polymer initiators in the approach of surface-initiated atom transfer radical polymerization, yielding polymer brushes with a controllable thickness up to 15.1 µm. This is reportedly the thickest polymer brush ever synthesized. This approach is applicable for several monomers such as acrylonitrile, methyl acrylate, and styrene, and for other types of polymer substrates such as fibers.Grafting from Starch Nanoparticles with Synthetic Polymers via Nitroxide-Mediated Polymerization

Jaime C Cazotti, Alexander T Fritz, Omar Garcia-Valdez, Niels M B Smeets, Marc A Dubé, Michael F CunninghamPMID: 30663157 DOI: 10.1002/marc.201800834

Abstract

Nitroxide-mediated polymerization (NMP) is employed to graft synthetic polymers from polysaccharides. This work demonstrates the first successful polymer grafting from starch nanoparticles (SNPs) via NMP. To graft synthetic polymers from the SNPs' surface, the SNPs are first functionalized with 4-vinylbenzyl chloride prior to reaction with BlocBuilder MA yielding a macroinitiator. Methyl methacrylate with styrene, acrylic acid, or methyl acrylate are then grafted from the SNPs. The polymerizations exhibited linear reaction kinetics, indicating that they are well controlled. Thermal gravimetric analysis and spectroscopic techniques confirmed the synthesis of the precursors materials and the success of the grafting from polymerizations. The incorporation of hydrophobic synthetic polymers on hydrophilic SNPs yields new hybrid materials that could find use in several industrial applications including paper coatings, adhesives, and paints.Folate receptor targeted delivery of paclitaxel to breast cancer cells via folic acid conjugated graphene oxide grafted methyl acrylate nanocarrier

Kandasamy Vinothini, Naresh Kumar Rajendran, Andy Ramu, Nandhakumar Elumalai, Mariappan RajanPMID: 30572195 DOI: 10.1016/j.biopha.2018.12.008

Abstract

The adaptability, joint with a large surface area, electronic flexibility, high intrinsic mobility, high mechanical strength and supreme thermal conductivity have condensed graphene family materials attractive as technological tools of the drug delivery system. In this present study, investigate a modified graphene oxide-methyl acrylate (GO-g-MA) nanocarrier for targeted anti-cancer drug delivery in breast cancer cells and the GO-g-MA fascinated with folic acidas a targeting ligand to target the cancer cells. Paclitaxel (PTX) was assembled through π-π stacking, hydrophophic interaction on the surface of the GO-g-MA/FA carrier. Structural modification of GO-g-MA, functionalization of targeting ligands GO-g-MA/FA and drug loaded GO-g-MA/FA-PTX was characterized and confirmed through FTIR, XRD, SEM,TEM and AFM analysis. The in-vitro drug release pattern of PTX from the GO-g-MA/FA was examined in different pH ranges. An MTT assay was performed to evaluate the cytotoxicity behaviour of the carrier and PTX loaded nanocarrier in the human breast cancer cell line (MDA-MB-231). GO-g-MA/FA-PTX carrier showed that 39% of cytotoxic effect. Furthermore, the in-vivo (DMBA induced breast cancer rats) studies were carried out and treatment with PTX- loaded GO-g-MA/FA nanocarrier attenuates the levels of mitochondrial citric acids enzymes to near normal.Accurate Diels-Alder Energies and

Caroline Velez, Brian Doherty, Orlando AcevedoPMID: 32054023 DOI: 10.3390/ijms21041190

Abstract

Our recently developed optimized potentials for liquid simulations-virtual site ionic liquid (OPLS-VSIL) force field has been shown to provide accurate bulk phase properties and local ion-ion interactions for a wide variety of imidazolium-based ionic liquids. The force field features a virtual site that offloads negative charge to inside the plane of the ring with careful attention given to hydrogen bonding interactions. In this study, the Diels-Alder reaction between cyclopentadiene and methyl acrylate was computationally investigated in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF], as a basis for the validation of the OPLS-VSIL to properly reproduce a reaction medium environment. Mixed ab initio quantum mechanics and molecular mechanics (QM/MM) calculations coupled to free energy perturbation and Monte Carlo sampling (FEP/MC) that utilized M06-2X/6-31G(d) and OPLS-VSIL gave activation free energy barriers of 14.9 and 16.0 kcal/mol for the

and

Diels-Alder reaction pathways, respectively (exptl. Δ

of 14.6 kcal/mol). The

selectivity trend was correctly predicted with a calculated 73%

preference. The rate and selectivity enhancements present in the

conformation were found to arise from preferential hydrogen bonding with the exposed C4 ring hydrogen on the BMIM cation. Weaker electronic stabilization of the

transition state was predicted. For comparison, our earlier ±0.8 charge-scaled OPLS-2009IL force field also yielded a Δ

of 14.9 kcal/mol for the favorable

reaction pathway but did not adequately capture the highly organized solvent interactions present between the cation and Diels-Alder transition state.

Composite of medium-chain-length polyhydroxyalkanoates-co-methyl acrylate and carbon nanotubes as innovative electrodes modifier in microbial fuel cell

Abdul Azeez Olayiwola Sirajudeen, Mohamad Suffian Mohamad Annuar, Ramesh SubramaniamPMID: 32314420 DOI: 10.1002/bab.1928

Abstract

A microbial fuel cell is a sustainable and environmental-friendly device that combines electricity generation and wastewater treatment through metabolic activities of microorganisms. However, low power output from inadequate electron transfer to the anode electrode hampers its practical implementation. Nanocomposites of oxidized carbon nanotubes and medium-chain-length polyhydroxyalkanoates (mcl-PHA) grafted with methyl acrylate monomers enhance the electrochemical function of electrodes in microbial fuel cell. Extensive polymerization of methyl acrylate monomers within mcl-PHA matrix, and homogenous dispersion of carbon nanotubes within the graft matrix are responsible for the enhancement. Modified electrodes exhibit high conductivities, better redox peak and reduction of cell internal resistance up to 76%. A stable voltage output at almost 700 mV running for 225 H generates maximum power and current density of 351 mW/mand 765 mA/m

, respectively. Superior biofilm growth on modified surface is responsible for improved electron transfer to the anode hence stable and elevated power output generation.

Development and application of an amylopectin-graft-poly(methyl acrylate) solidifier for rapid and efficient containment and recovery of heavy oil spills in aqueous environments

Fernanda Lopes Motta, Stanislav R Stoyanov, João B P SoaresPMID: 31325825 DOI: 10.1016/j.chemosphere.2019.124352

Abstract

Effective oil spill preparedness and response are crucial to ensure environmental protection and promote the responsible development of the petroleum industry. Hence, interest in developing new approaches and/or improving existing oil spill response measures has increased greatly in the past decade. Solidifiers are an attractive and underutilized option to mitigate the effects of oil spills, as they interact with oil to contain the spill, prevent it from spreading, and facilitate its removal from the environment. In this work, we have synthesized an inexpensive and easy-to-make natural-based sorbent, a subclass of solidifiers. Our amylopectin-graft-poly(methyl acrylate) (AP-g-PMA) sorbent is highly oleophilic and hydrophobic, and selectively solidifies diluted bitumen and conventional crude oil from biphasic mixtures of oil and water. The complete solidification of conventional crude oil and diluted bitumen by the AP-g-PMA sorbent occurs within 8 and 32 min, respectively, and even a low solidifier-to-oil ratio of 4% w/w is sufficient to enable complete recovery of diluted bitumen. This innovative natural-based polymeric sorbent may be applied as a key component of oil spill response procedures, especially for heavy oils. The AP-g-PMA sorbent combines the biodegradability and non-toxicity of the amylopectin with the hydrophobicity and oleophilicity of the synthetic polymer poly(methyl acrylate).Adsorptive removal of acidic dye onto grafted chitosan: A plausible grafting and adsorption mechanism

Iram Tahira, Zaheer Aslam, Aamir Abbas, Muhammad Monim-Ul-Mehboob, Sadaqat Ali, Anam AsgharPMID: 31252016 DOI: 10.1016/j.ijbiomac.2019.06.173

Abstract

In the present research, a biopolymer Chitosan (C) grafted with ethylenediamine (EDA) and methyl acrylate (MA) were compared for the adsorption of Congo red dye from aqueous phase. The grafted chitosan product was characterized by Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), Differential scanning calorimetry (DSC), X-ray diffraction (XRD) and point of zero charge to study the change in mechanical and thermal properties. The effects of process variables like adsorbent loading, initial dye concentration, initial solution pH, contact time and temperature on adsorption phenomena were investigated. The equilibrium isotherm data was analyzed using Langmuir and Freundlich isotherm models, and the adsorption followed the Langmuir isotherm model (R= 0.992 and 0.991 for EDAC and MAC, respectively). The maximum adsorption capacity of EDAC and MAC for Congo red uptake calculated from Langmuir isotherm model was 1607 mg/g and 1143 mg/g, respectively. The adsorption kinetics was studied using pseudo 1st and 2nd order models. Pseudo second order rate model provided the best fit for both grafted adsorbents with R

≥0.99. The values of Gibbs free energy (-9.628 and -8.878 kJ/mol), enthalpy (44.9 and 42.2 kJ/mol) and entropy (0.18 and 0.17 J/mol·K) revealed spontaneous and endothermic adsorption of Congo red onto EDAC and MAC surface. The pollutant adsorption test indicated that chitosan grafting with ethylenediamine is superior to Methyl acrylate grafting agent.

[Simultaneous determination of four kinds methyl acrylate compounds in workplace air]

W F Rong, J W Hu, W J Ling, B H Wu, J H He, R B MengPMID: 31177722 DOI: 10.3760/cma.j.issn.1001-9391.2019.05.016

Abstract

To develop a solvent desorption-gas chromatography method for simultaneous determination of methyl methacrylate (MMA) , ethyl methacrylate (EMA) , n-propyl methacrylate (PMA) and butyl methacrylate (BMA) in workplace air.MMA, EMA, PMA and BMA in workplace air were captured by charcoal tubes and desorbed with carbon disulfide, separated through capillary chromatographic column, and then analyzed by gas chromatography-flame ionization detector.

The linear ranges of MMA, EMA, PMA and BMA were 0-8 305.00 mg/L, 0-9 080.50 mg/L, 0-8 899.00 mg/L and 0-8 371.00 mg/L respectively, and the related coefficients were between 0.999 96-0.999 98. The relative standard deviations (

) within the group were 0.56%-1.71%, 0.45%-1.65%, 0.51%-1.49% and 0.45%-1.50% respectively, and the

between the group were 1.14%-2.79%, 0.79%-2.13%, 0.93%-2.30% and 1.09%-2.84% respectively. The average desorption efficiencies were 95.76%-99.58%, 97.82%-102.28%, 98.55%-102.28%and 98.70%-102.40% respectively. The minimum quantification concentrations were 0.12 mg/m(3), 0.10 mg/m(3), 0.07 mg/m(3) and 0.07 mg/m(3) respectively (3.00 L sample) . The samples could be stored at room temperature for at least 7 days.

This method could be used for monitoring of MMA, EMA, PMA and BMA in workplace air.

SET-LRP from Programmed Difunctional Initiators Encoded with Double Single-Cleavage and Double Dual-Cleavage Groups

Adrian Moreno, Juan C Ronda, Virginia Cádiz, Marina Galià, Gerard Lligadas, Virgil PercecPMID: 31298529 DOI: 10.1021/acs.biomac.9b00892

Abstract

The use of stimuli-cleavable difunctional initiators containing a discrete single-type cleavable junction represents a general strategy to prepare mid-chain-degradable vinylic polymers. Here, we present a series of α-haloester-type programmed initiators encoding multiple single-type and dual-type cleavable junctions. Multiple single-cleavage groups increase the cleavage rate, whereas double-dual sites provide access to multiple mechanisms for cleavage. Single-electron transfer living radical polymerization was employed to generate well-defined mid-chain-cleavable poly(methyl acrylate)s designed with low-pH, low-pH/reduction, or low-pH/UV light cleavable linkages. Kinetic studies demonstrated that the polymerizations are living when using various catalytic Cu(0) sources (wire and powder), ligands (Me-TREN and TREN), and solvent sources (homogeneous and "programmed" biphasic). Moreover, structural analyses by NMR and matrix-assisted laser desorption/ionization-time-of-flight confirmed the near-perfect chain-end functionality of these stimuli-cleavable polymers derived from programmed initiators. A rigorous gel permeation chromatography study demonstrated that the combination of multiple acetal, disulfide, or 2-nitroresorcinol-derived acetal junctions offer attractive possibilities in terms of selective cleavage and orthogonal degradation.